molecular formula C13H25NO8S2 B11810746 tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11810746
M. Wt: 387.5 g/mol
InChI Key: RNZKAYDACGUVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO8S2 and a molecular weight of 387.47 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with tert-butyl and methylsulfonyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methylsulfonyl groups can participate in various chemical reactions, leading to the formation of new compounds. The pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

tert-Butyl 2,5-bis(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C13H25NO8S2

Molecular Weight

387.5 g/mol

IUPAC Name

tert-butyl 2,5-bis(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25NO8S2/c1-13(2,3)22-12(15)14-10(8-20-23(4,16)17)6-7-11(14)9-21-24(5,18)19/h10-11H,6-9H2,1-5H3

InChI Key

RNZKAYDACGUVMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1COS(=O)(=O)C)COS(=O)(=O)C

Origin of Product

United States

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